molecular formula C18H15ClN2O4S B2944824 N1-(5-chloro-2-methoxyphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide CAS No. 2034562-49-5

N1-(5-chloro-2-methoxyphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide

Cat. No. B2944824
CAS RN: 2034562-49-5
M. Wt: 390.84
InChI Key: DIGTZMFSNPWBFB-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide, also known as CMF-019, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. CMF-019 is a member of the oxalamide family and is synthesized through a multi-step process that involves the use of various reagents and catalysts.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • The synthesis and reactions of various heterocyclic compounds, including thiophenes and furans, offer insights into methodologies that could be applicable to the compound . For example, the facile synthesis of thiophen-2(5H)-ones from 2-acyl-5-methoxythiophenes demonstrates the versatility of methoxy and thiophene functionalities in creating new chemical entities with potential antimicrobial activities (Benneche et al., 2011).

Biological Activity

  • Heterocyclic compounds involving thiophene and furan rings have been explored for their biological activities. For instance, synthesis and evaluation of thiophenes and furans with methoxyacetophenone derivatives revealed that certain compounds exhibit growth-promoting activity in seed germination tests (Tachibana et al., 2008). This suggests that similar structures could be researched for agricultural or pharmacological applications.

Chemical Properties and Reactions

  • The reactions of chloro and methoxy-substituted compounds, such as those involving methoxyphenyl rings, can lead to diverse synthetic pathways and products. For example, the Vilsmeier formylation of nucleophilic aromatic compounds using pyrophosphoryl chloride demonstrates the reactivity of methoxy-substituted arenes (Downie et al., 1993), which could be relevant for further functionalization of the compound .

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c1-24-14-6-4-11(19)9-13(14)21-18(23)17(22)20-10-12-5-7-15(25-12)16-3-2-8-26-16/h2-9H,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGTZMFSNPWBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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